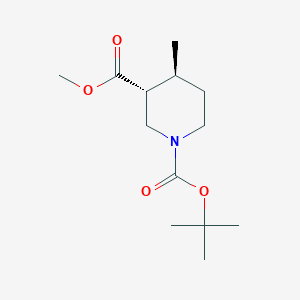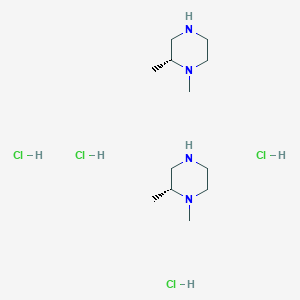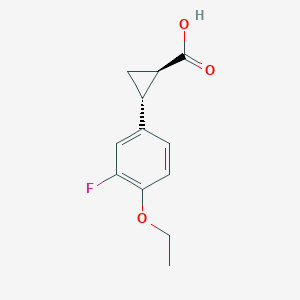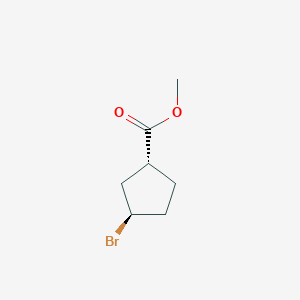
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- is an organic compound with a unique structure that includes a cyclopentane ring substituted with a bromine atom and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- typically involves the bromination of cyclopentanecarboxylic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification is usually carried out using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the bromination and esterification reactions in a controlled manner, ensuring high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanemethanol derivatives.
Oxidation: Cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 3-chloro-, methyl ester: Similar structure but with a chlorine atom instead of bromine.
Cyclopentanecarboxylic acid, 3-fluoro-, methyl ester: Similar structure but with a fluorine atom instead of bromine.
Cyclopentanecarboxylic acid, 3-iodo-, methyl ester: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Cyclopentanecarboxylic acid, 3-bromo-, methyl ester, (1R,3R)-rel- is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions and stability, making it a valuable intermediate in various chemical and biological processes .
Properties
IUPAC Name |
methyl (1R,3R)-3-bromocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSTTSIQITBMQ-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(5-methoxy-3-methylpyrazol-1-yl)methyl]benzoate](/img/structure/B8065201.png)
![4-Methyl-1-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B8065207.png)
![4-[[(3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid](/img/structure/B8065209.png)
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2,4-oxadiazol-5-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8065213.png)
![(2S)-1-[(2R)-1-pent-4-ynoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8065220.png)
![ethyl 1-[(4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]triazole-4-carboxylate](/img/structure/B8065228.png)
![Tert-butyl 8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B8065233.png)
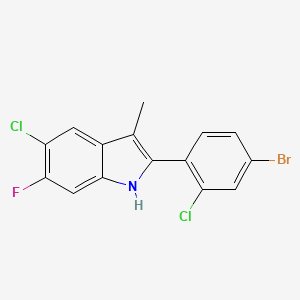
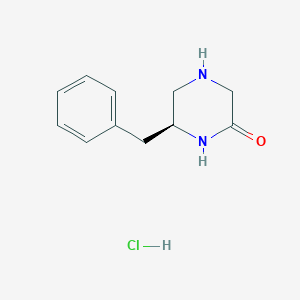
![[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B8065262.png)

